2-Chinoxalinacetonitril
Übersicht
Beschreibung
2-Quinoxalineacetonitrile is a nitrogen-containing heterocyclic compound with the molecular formula C10H7N3 It is a derivative of quinoxaline, which is a bicyclic compound consisting of a benzene ring fused with a pyrazine ring
Wissenschaftliche Forschungsanwendungen
2-Quinoxalineacetonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial and antiviral agent due to its ability to interfere with the replication of pathogens.
Medicine: Research has indicated that derivatives of 2-Quinoxalineacetonitrile may have anticancer properties, making it a candidate for drug development.
Industry: It is used in the production of dyes, pigments, and other materials due to its stable chemical structure and reactivity
Wirkmechanismus
Target of Action
Quinoxalines, a class of n-heterocyclic compounds, are known to have several prominent pharmacological effects like antifungal, antibacterial, antiviral, and antimicrobial . They have diverse therapeutic uses and have become a crucial component in drugs used to treat cancerous cells, AIDS, plant viruses, schizophrenia .
Mode of Action
Quinoxalines and their derivatives are known to interact with various biological targets, leading to their wide range of pharmacological effects
Biochemical Pathways
Quinoxalines are known to influence a variety of biochemical processes due to their broad spectrum of biological activity
Result of Action
Given the known biological activities of quinoxalines, it can be inferred that 2-quinoxalineacetonitrile may have significant effects at the molecular and cellular levels .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Quinoxalineacetonitrile typically involves the condensation of o-phenylenediamine with a dicarbonyl compound, followed by subsequent reactions to introduce the nitrile group. One common method is the reaction of o-phenylenediamine with glyoxal in the presence of an acid catalyst to form quinoxaline, which is then reacted with cyanogen bromide to yield 2-Quinoxalineacetonitrile .
Industrial Production Methods: Industrial production methods for 2-Quinoxalineacetonitrile often focus on optimizing reaction conditions to increase yield and purity. These methods may involve the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Quinoxalineacetonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline-2-carboxylic acid.
Reduction: Reduction reactions can convert the nitrile group to an amine group, forming 2-quinoxalineacetamide.
Substitution: The nitrile group can be substituted with other functional groups, such as halogens or alkyl groups, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typically used.
Major Products:
Oxidation: Quinoxaline-2-carboxylic acid.
Reduction: 2-quinoxalineacetamide.
Substitution: Various halogenated or alkylated derivatives of 2-Quinoxalineacetonitrile.
Vergleich Mit ähnlichen Verbindungen
Quinoxaline: The parent compound, which lacks the nitrile group.
Quinoxaline-2-carboxylic acid: An oxidized derivative.
2-Quinoxalineacetamide: A reduced derivative.
Uniqueness: 2-Quinoxalineacetonitrile is unique due to the presence of the nitrile group, which imparts distinct reactivity and allows for the synthesis of a wide range of derivatives. This makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry .
Biologische Aktivität
2-Quinoxalineacetonitrile is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological evaluations, and specific case studies that highlight its potential as an anticancer and antimicrobial agent.
Synthesis of 2-Quinoxalineacetonitrile
The synthesis of 2-quinoxalineacetonitrile typically involves the reaction of quinoxaline derivatives with acetonitrile in the presence of suitable reagents. The process can yield various substituted derivatives, which can further be characterized for their biological properties.
Biological Activities
The biological activities of 2-quinoxalineacetonitrile and its derivatives are extensive, encompassing anticancer , antimicrobial , anti-inflammatory , and antiviral properties. The following sections provide detailed insights into these activities.
Anticancer Activity
Several studies have demonstrated the anticancer potential of 2-quinoxalineacetonitrile. In vitro evaluations have shown that certain derivatives exhibit significant cytotoxic effects against various cancer cell lines, including:
- MCF7 (human breast cancer)
- NCIH460 (non-small cell lung cancer)
- SF-268 (CNS cancer)
The cytotoxicity is often measured using IC₅₀ values, which indicate the concentration required to inhibit cell growth by 50%. A notable study found that some synthesized compounds derived from 2-quinoxalineacetonitrile displayed IC₅₀ values ranging from to , significantly lower than the reference drug doxorubicin .
Compound | Cell Line | IC₅₀ (μg/mL) | Reference Drug IC₅₀ (μg/mL) |
---|---|---|---|
Compound A | MCF7 | 0.02 ± 0.001 | 0.5 |
Compound B | NCIH460 | 0.03 ± 0.002 | 0.6 |
Compound C | SF-268 | 0.05 ± 0.005 | 0.7 |
Most importantly, these compounds were found to be non-cytotoxic to normal fibroblast cells (IC₅₀ values >100 μg/mL), indicating a selective toxicity towards cancer cells .
Antimicrobial Activity
In addition to its anticancer properties, 2-quinoxalineacetonitrile has shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. The synthesized compounds exhibited significant inhibition against various microbial strains, demonstrating a dual action as both anticancer and antimicrobial agents .
Case Studies
- Study on Anticancer Properties : A comprehensive study evaluated the cytotoxicity of several quinoxaline derivatives against multiple cancer types, revealing that compounds derived from 2-quinoxalineacetonitrile had superior activity compared to traditional chemotherapeutics like doxorubicin .
- Antimicrobial Screening : Another research effort focused on assessing the antimicrobial efficacy of these derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated a broad spectrum of activity, with some compounds exhibiting MIC (Minimum Inhibitory Concentration) values lower than those of established antibiotics .
Eigenschaften
IUPAC Name |
2-quinoxalin-2-ylacetonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3/c11-6-5-8-7-12-9-3-1-2-4-10(9)13-8/h1-4,7H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYSRPUZNTHPOHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00302910 | |
Record name | 2-Quinoxalineacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00302910 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14068-13-4 | |
Record name | 2-Quinoxalineacetonitrile | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=155196 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Quinoxalineacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00302910 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(quinoxalin-2-yl)acetonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.